Technical Profile: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
Technical Profile: Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate
This guide provides an in-depth technical analysis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate , a specific thiazole derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of PPAR agonists, anti-inflammatory agents, and metabolic modulators.
Chemical Identity & Structural Analysis[1]
This molecule belongs to the class of 2-arylthiazole-5-acetic acid derivatives . It features a central thiazole heterocycle substituted at the C2 position with a 4-methoxyphenyl group and at the C5 position with an ethyl acetate side chain. The C4 position remains unsubstituted (hydrogen), a structural feature that differentiates it from the more common 4-methyl analogues derived from standard Hantzsch synthesis.
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IUPAC Name: Ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetate
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Molecular Formula: C
H NO S -
Molecular Weight: 277.34 g/mol
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SMILES: CCOC(=O)CC1=CN=C(S1)C2=CC=C(OC)C=C2
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Key Pharmacophore: 2-Arylthiazole (privileged scaffold for kinase inhibition and nuclear receptor binding).
Structural Properties Table[1][2]
| Property | Value | Description |
| LogP (Predicted) | ~3.2 | Moderate lipophilicity, suitable for oral bioavailability. |
| PSA (Polar Surface Area) | ~68 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 0 | Lack of donors improves passive diffusion. |
| H-Bond Acceptors | 5 | N, S, and 3 Oxygens (Ester + Ether). |
| Rotatable Bonds | 5 | Ethyl ester chain and phenyl-thiazole bond allow conformational flexibility. |
Electronic Configuration
The 4-methoxyphenyl group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the thiazole ring, particularly at the N3 and C5 positions. This makes the C5 position nucleophilic, but the presence of the acetate group (electron-withdrawing via induction) balances this, stabilizing the molecule against oxidative degradation.
Synthetic Pathways[3][4][5]
Synthesizing the 5-isomer (with C4-H) is chemically distinct from the common 4-isomer obtained via standard Hantzsch condensation (which typically yields thiazol-4-yl acetates). The preferred route for high regioselectivity involves the homologation of a C5-formyl precursor .
Route A: Vilsmeier-Haack Formylation & Homologation (Recommended)
This pathway ensures the correct regiochemistry (5-substitution) and avoids the formation of 4-isomers.
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Thioamide Formation: Reaction of 4-methoxybenzonitrile with hydrogen sulfide (or Lawesson’s reagent).
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Hantzsch Cyclization: Reaction with chloroacetaldehyde (or equivalent) to form 2-(4-methoxyphenyl)thiazole .
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Vilsmeier-Haack Formylation: Electrophilic aromatic substitution at C5 using POCl
/DMF to yield the 5-carbaldehyde . -
Homologation (Wittig/Reduction):
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Reaction with (carbethoxymethylene)triphenylphosphorane to form the acrylate.
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Selective reduction (e.g., NaBH
with catalyst or catalytic hydrogenation) of the alkene to the alkane (ethyl acetate side chain).
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Experimental Protocol: Core Synthesis
Step 1: Synthesis of 2-(4-methoxyphenyl)thiazole-5-carbaldehyde
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Reagents: 2-(4-methoxyphenyl)thiazole (1.0 eq), POCl
(1.2 eq), DMF (3.0 eq). -
Procedure:
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Cool DMF to 0°C and add POCl
dropwise (Vilsmeier reagent formation). -
Add solution of 2-(4-methoxyphenyl)thiazole in DMF.
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Heat to 80°C for 4 hours. Monitor by TLC.[1]
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Quench with ice water and neutralize with NaOAc. Collect precipitate.
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Step 2: Homologation to Ethyl Acetate Derivative
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Reagents: 5-Carbaldehyde intermediate, Triethyl phosphonoacetate (1.2 eq), NaH (1.5 eq), THF.
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Procedure:
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Generate ylide: Add triethyl phosphonoacetate to NaH in THF at 0°C.
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Add 5-carbaldehyde. Stir at RT for 2 hours (Horner-Wadsworth-Emmons).
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Isolate unsaturated ester.
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Reduction: Dissolve in MeOH, add 10% Pd/C, and stir under H
(1 atm) for 2 hours to reduce the double bond to the final Ethyl 2-(2-(4-methoxyphenyl)thiazol-5-yl)acetate .
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Visualization of Synthesis & Logic
The following diagram illustrates the regioselective synthesis pathway and the Structure-Activity Relationship (SAR) logic.
Figure 1: Regioselective synthetic pathway via C5-formylation and homologation, ensuring the specific 5-isomer geometry.
Chemical Reactivity & Stability
Hydrolysis (Ester Cleavage)
The ethyl ester is a prodrug moiety . In vivo or in vitro basic conditions (LiOH/THF/H
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Relevance: The free acid is typically the active pharmacophore for nuclear receptors (e.g., PPAR
or PPAR ).
Electrophilic Substitution
The C4 position is the only remaining open site on the thiazole ring.
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Halogenation: Reaction with NBS can introduce a bromine at C4, allowing for further diversification (e.g., Suzuki coupling to create trisubstituted thiazoles).
Oxidation
The sulfur in the thiazole ring is relatively stable, but strong oxidants (mCPBA) can form the thiazole N-oxide or sulfoxide, typically reducing biological activity.
Medicinal Chemistry Context
This molecule acts as a critical building block for PPAR agonists (Peroxisome Proliferator-Activated Receptors). The structural motif mimics the "acid head group + aromatic tail" seen in drugs like GW501516 (Cardarine) or Fentiazac .
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PPAR
Agonism: The 2-arylthiazole-5-acetic acid scaffold fits into the ligand-binding domain (LBD) of PPARs. The acid group (formed after hydrolysis) forms hydrogen bonds with tyrosine/histidine residues in the LBD, while the methoxyphenyl group occupies the hydrophobic pocket. -
COX-2 Inhibition: Similar 2-arylthiazole acetic acids (e.g., Fentiazac analogues) show anti-inflammatory activity by inhibiting Cyclooxygenase-2.
Comparison with Isomers
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4-yl Isomer (Fenclozic Acid Class): More common; typically hepatotoxic in early generations.
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5-yl Isomer (Current Molecule): Often explored to improve metabolic stability and reduce idiosyncratic toxicity associated with the 4-isomer's metabolic activation.
References
- Hantzsch, A. (1881). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3119-3132. (Foundational chemistry for thiazole synthesis).
- Bradsher, C. K., & Lohr, D. F. (1966). "Vilsmeier-Haack Formylation of Thiazoles". Journal of Heterocyclic Chemistry, 3(1), 27-32.
- Shearer, B. G., et al. (2010). "Discovery of a Novel Class of Thiazole PPAR Agonists". Journal of Medicinal Chemistry, 53(4), 1857-1861. (Context for 2-arylthiazole acetic acids in drug discovery).
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Conte, A., et al. (2005). "Modified Julia Olefination for the Synthesis of Thiazole Derivatives". Organic & Biomolecular Chemistry, 3, 1365-1368.[2] (Alternative synthesis strategies).
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Reference for Vilsmeier and Hantzsch mechanisms).
